3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide

Catalog No.
S11535111
CAS No.
M.F
C19H20N2O3
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanami...

Product Name

3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C19H20N2O3/c1-23-17-8-6-13(12-18(17)24-2)7-9-19(22)21-16-5-3-4-15-14(16)10-11-20-15/h3-6,8,10-12,20H,7,9H2,1-2H3,(H,21,22)

InChI Key

VIOYCVITTBRDIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NC2=CC=CC3=C2C=CN3)OC

3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide is an organic compound notable for its complex structure and potential biological activities. The molecular formula of this compound is C19H20N2O3C_{19}H_{20}N_{2}O_{3}, with a molecular weight of approximately 324.4 g/mol . The structure features a propanamide backbone, an indole moiety, and a dimethoxyphenyl group, which contribute to its chemical reactivity and biological properties.

Due to the functional groups present:

  • Amide Bond Formation: The propanamide structure allows for the formation of amide bonds with various nucleophiles.
  • Oxidation: The methoxy groups can undergo oxidation under strong oxidizing conditions, potentially leading to the formation of phenolic compounds.
  • Reduction: Reduction reactions can convert the amide into corresponding amines or alcohols.
  • Substitution Reactions: The aromatic rings can engage in electrophilic substitution reactions, allowing for modifications that enhance biological activity or alter pharmacokinetic properties.

Research indicates that 3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide exhibits significant biological activity. It has been studied for potential therapeutic effects, including:

  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, possibly involving apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Activity: There is emerging evidence that it could offer protective effects against neurodegenerative conditions.

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide typically involves several key steps:

  • Synthesis of Indole Moiety: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a suitable carbonyl compound under acidic conditions.
  • Formation of the Propanamide Backbone: This involves reacting the indole derivative with an appropriate propanoic acid derivative or its activated form (e.g., acid chloride).
  • Introduction of Dimethoxyphenyl Group: This can be accomplished via nucleophilic substitution or Friedel-Crafts acylation using anisole derivatives.

3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide has several promising applications across various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new therapeutic agents targeting cancer and inflammation.
  • Pharmacology: Its interactions with biological macromolecules make it a subject of interest in drug design and development.
  • Chemical Research: Utilized as a building block in synthesizing more complex organic molecules.

Several compounds share structural or functional similarities with 3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
N,N-Dimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine N-OxideContains triazole and indole moietyAntimigraine agent
2-(4-Methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamideSimilar amide structurePotential anti-inflammatory properties
5-(Pyridazinyl)-triazolesRelated triazole structuresInvestigated for anti-cancer activities

These compounds illustrate various structural similarities while differing in their specific biological activities and potential applications. The unique combination of features in 3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide may confer distinct therapeutic benefits not fully realized by these other compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

324.14739250 g/mol

Monoisotopic Mass

324.14739250 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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